Patent-Defined Synthetic Route and Yield for 3,4,6-Trimethylbenzene-1,2-diol Production
A dedicated synthetic procedure for 3,4,6-Trimethylbenzene-1,2-diol is detailed in patent US4072722. Using 2,3,5-trimethylphenol as the starting material and oxidizing with a ketone peroxide, the process yields the target catechol alongside its isomer, 2,3,5-trimethylhydroquinone. This is a specific, documented route for this particular isomer [1]. The patent highlights that starting material selection is critical, as other trimethylphenol isomers produce different catechol products; for instance, 2,3,4-trimethylphenol yields 3,4,5-trimethylcatechol, not the 3,4,6-isomer [1].
| Evidence Dimension | Synthetic Route and Product Selectivity |
|---|---|
| Target Compound Data | 3,4,6-Trimethylbenzene-1,2-diol is produced from 2,3,5-trimethylphenol (or 2,4,5-trimethylphenol) via ketone peroxide oxidation. |
| Comparator Or Baseline | The isomer 3,4,5-Trimethylbenzene-1,2-diol is produced from 2,3,4-trimethylphenol or 3,4,5-trimethylphenol. |
| Quantified Difference | The specific isomer obtained is strictly determined by the starting phenol's methyl substitution pattern. Quantitative yield data for the exact example is not specified in the available abstract, but the route is a dedicated process claim. |
| Conditions | Process chemistry, ketone peroxide oxidation (US Patent US4072722A). |
Why This Matters
This provides a validated starting point for procurement and in-house synthesis, ensuring the correct regioisomer is obtained, which is crucial for structure-activity relationship studies.
- [1] Umek, H., et al. (1978). Process for preparing dihydric phenol derivatives. U.S. Patent No. 4,072,722. Washington, DC: U.S. Patent and Trademark Office. View Source
